Cas no 140430-46-2 (6,20-Dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-5(32),12(31),14,19(30),26(29),28-hexaene-2,9,16,23-tetrone,7,21-dimethyl-4,11-bis(1-methylethyl)-18-(1-methylpropyl)-25-(phenylmethyl)-,(4S,7R,8S,11R,18S,21R,22S,25R)- (9CI))

6,20-Dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-5(32),12(31),14,19(30),26(29),28-hexaene-2,9,16,23-tetrone,7,21-dimethyl-4,11-bis(1-methylethyl)-18-(1-methylpropyl)-25-(phenylmethyl)-,(4S,7R,8S,11R,18S,21R,22S,25R)- (9CI) structure
140430-46-2 structure
Produktname:6,20-Dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-5(32),12(31),14,19(30),26(29),28-hexaene-2,9,16,23-tetrone,7,21-dimethyl-4,11-bis(1-methylethyl)-18-(1-methylpropyl)-25-(phenylmethyl)-,(4S,7R,8S,11R,18S,21R,22S,25R)- (9CI)
CAS-Nr.:140430-46-2
MF:C39H50N8O6S2
MW:790.994306087494
CID:144852
PubChem ID:3081853

6,20-Dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-5(32),12(31),14,19(30),26(29),28-hexaene-2,9,16,23-tetrone,7,21-dimethyl-4,11-bis(1-methylethyl)-18-(1-methylpropyl)-25-(phenylmethyl)-,(4S,7R,8S,11R,18S,21R,22S,25R)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6,20-Dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-5(32),12(31),14,19(30),26(29),28-hexaene-2,9,16,23-tetrone,7,21-dimethyl-4,11-bis(1-methylethyl)-18-(1-methylpropyl)-25-(phenylmethyl)-,(4S,7R,8S,11R,18S,21R,22S,25R)- (9CI)
    • 6,20-Dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dot...
    • 6,20-Dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-5(32),12(31),14,19(30)
    • Patellamide E
    • 11-benzyl-7,21-dimethyl-18,25-bis(1-methylethyl)-4-(1-methylpropyl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.1~5,8~.1~12,15~.1~19,22~]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone
    • Ulithiacyclamide, 1,15-de(dithiobis(methylene))-8,22-dide(2-methylpropyl)-1,8-bis(1-methylethyl)-15-(1-methylpropyl)-22-(phenylmethyl)-, (1S,15S)-
    • 140430-46-2
    • 11-Benzyl-4-(butan-2-yl)-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.1~5,8~.1~12,15~.1~19,22~]dotriaconta-1(28),2,5(32),9,12(31),14,16,19(30),23,26(29)-decaene-2,9,16,23-tetrol
    • DTXSID70930820
    • 11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone
    • Inchi: InChI=1S/C39H50N8O6S2/c1-9-20(6)29-37-47-30(21(7)53-37)34(50)40-24(15-23-13-11-10-12-14-23)38-41-25(16-54-38)32(48)43-27(18(2)3)36-46-31(22(8)52-36)35(51)44-28(19(4)5)39-42-26(17-55-39)33(49)45-29/h10-14,16-22,24,27-31H,9,15H2,1-8H3,(H,40,50)(H,43,48)(H,44,51)(H,45,49)
    • InChI-Schlüssel: BEMLSIBAHWVXGD-UHFFFAOYSA-N
    • Lächelt: CCC(C1NC(=O)C2=CSC(=N2)C(C(C)C)NC(=O)C2C(OC(=N2)C(C(C)C)NC(=O)C2=CSC(=N2)C(CC2C=CC=CC=2)NC(=O)C2C(OC1=N2)C)C)C

Berechnete Eigenschaften

  • Genaue Masse: 790.32947369g/mol
  • Monoisotopenmasse: 790.32947369g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Schwere Atomanzahl: 55
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 1480
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 9
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: 16
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 242Ų
  • XLogP3: 6

6,20-Dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-5(32),12(31),14,19(30),26(29),28-hexaene-2,9,16,23-tetrone,7,21-dimethyl-4,11-bis(1-methylethyl)-18-(1-methylpropyl)-25-(phenylmethyl)-,(4S,7R,8S,11R,18S,21R,22S,25R)- (9CI) Verwandte Literatur

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